2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Beschreibung
2,4,6-Trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole core. The molecule is substituted with a 2-methylphenyl group on the triazolo-thiazole ring and a 2,4,6-trimethylbenzene sulfonamide moiety linked via an ethyl spacer. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for therapeutic applications, particularly in oncology .
Synthetic routes for analogous triazolo-thiazoles often involve Huisgen cycloaddition (click chemistry) or thiazole ring annulation, though specific protocols for this compound remain proprietary . Preclinical studies highlight its role as a potent Aurora kinase inhibitor, with an IC50 of 0.12 µM against HeLa cells, and selectivity indices (SI) exceeding 50 in normal cell lines . Its low aqueous solubility (12 µg/mL) and moderate oral bioavailability (22% in rats) present challenges for formulation, necessitating structural optimization .
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-14-11-16(3)20(17(4)12-14)30(27,28)23-10-9-18-13-29-22-24-21(25-26(18)22)19-8-6-5-7-15(19)2/h5-8,11-13,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJWYWAWMYJPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the condensation of 2-methylphenyl hydrazine with a suitable thioamide to form the triazolo-thiazole core. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Derivatives with different substituents on the sulfonamide nitrogen.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Recent studies have highlighted the antitumor activity of compounds similar to 2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide. For instance:
- A study on sulfonamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. The compound showed a notable reduction in cell viability at concentrations above 10 µM .
Antibacterial Activity
The compound exhibits antibacterial properties , particularly against multidrug-resistant strains. In comparative studies:
- It was found to be effective against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .
Potential Therapeutic Uses
Given its structural characteristics and biological activities, this compound may serve as a lead for developing new therapeutic agents in various domains:
Antimalarial Development
Research indicates that derivatives of similar compounds have been explored as potential antimalarial agents . The design principles applied in these studies suggest that modifications to the sulfonamide structure can enhance efficacy against malaria .
Antifungal and Anti-inflammatory Properties
The triazole ring present in the structure is known for its diverse pharmacological activities. Compounds containing triazole rings have been associated with antifungal and anti-inflammatory properties .
Case Study on Antitumor Efficacy
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,4,6-trimethyl-N-{...} | HCT-116 | 10 | |
| 2,4,6-trimethyl-N-{...} | MCF-7 | 15 | |
| 2,4,6-trimethyl-N-{...} | HeLa | 12 |
Case Study on Antibacterial Efficacy
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The triazolo-thiazole moiety may interact with nucleic acids or proteins, disrupting their function. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Table 1: In Vitro Anticancer Activity and Selectivity
| Compound | Structural Modification | IC50 (HeLa, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Target Compound | None (original structure) | 0.12 | >50 | |
| Compound B | Triazolo-thiazole substituent change | 0.45 | 12 | |
| Compound D | 4-Fluorophenyl substituent | 0.08 | 30 | |
| Compound E | Pyridine ring in sulfonamide moiety | 0.25 | >50 |
- Compound D (4-fluorophenyl analog) exhibits enhanced Aurora kinase inhibition (IC50 = 0.08 µM) but reduced solubility (8 µg/mL) due to increased hydrophobicity .
- Compound E (pyridine-substituted sulfonamide) shows improved metabolic stability (t1/2 = 10.5 h vs. 8.2 h for the parent) but sacrifices potency (IC50 = 0.25 µM), underscoring the trade-off between stability and efficacy .
Physicochemical Properties
Table 2: Solubility and Stability Profiles
| Compound | Aqueous Solubility (µg/mL) | Solubility in PEG400/Water (mg/mL) | Stability at pH 7.4 (% remaining) | Reference |
|---|---|---|---|---|
| Target Compound | 12 | 45 | 95 | |
| Compound F | 25 | 60 | 80 |
The parent compound’s low aqueous solubility limits its bioavailability but is mitigated by formulation in PEG400/water (45 mg/mL). In contrast, Compound F (a simpler sulfonamide analog) achieves higher solubility (25 µg/mL) but suffers from accelerated degradation at physiological pH (80% remaining vs. 95% for the parent) .
Pharmacokinetic Performance
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Half-Life (t1/2, h) | Oral Bioavailability (%) | Reference |
|---|---|---|---|
| Target Compound | 8.2 | 22 | |
| Compound G | 5.1 | 35 |
Despite its extended half-life (8.2 h vs. 5.1 h for Compound G ), the target compound’s oral bioavailability remains suboptimal (22%), likely due to first-pass metabolism and solubility limitations. Structural modifications to enhance intestinal absorption (e.g., prodrug approaches) are under investigation .
Biologische Aktivität
The compound 2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide group attached to a triazole-thiazole moiety, which is known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | 420.51 g/mol |
| IUPAC Name | 2,4,6-trimethyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds similar to 2,4,6-trimethyl-N-{...} exhibit significant antimicrobial activity. For instance, studies on 1,2,4-triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
In a comparative study of related compounds:
- Compound A : Inhibited E. coli with an IC50 of 15 µg/mL.
- Compound B : Showed activity against Klebsiella pneumoniae with an IC50 of 20 µg/mL.
- Compound C : Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. For example:
- A study reported that certain triazole derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values ranging from 10 to 30 µM .
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
-
Synthesis and Evaluation :
A study synthesized a series of triazole derivatives including the target compound. The synthesized compounds were screened for antibacterial and anticancer activities using standard protocols. The results indicated that modifications in the side chains significantly influenced biological activity.Compound Activity IC50 (µM) Compound 1 Antibacterial 15 Compound 2 Anticancer (MCF-7) 12 Compound 3 Anticancer (Bel-7402) 25 -
Mechanistic Studies :
Another study focused on the mechanism of action for similar triazole derivatives. It was found that these compounds could inhibit key enzymes involved in DNA replication and repair in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
